6-Methylbenzofuran-2-carboxylic acid

概述

描述

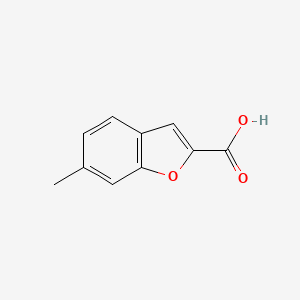

6-Methylbenzofuran-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H8O3 It is a derivative of benzofuran, characterized by a methyl group at the 6th position and a carboxylic acid group at the 2nd position of the benzofuran ring

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Methylbenzofuran-2-carboxylic acid involves the cyclization of o-hydroxybenzophenone derivatives. For example, the compound can be synthesized by the reaction of 6-methyl-2-hydroxybenzophenone with diazomethyl-trimethyl-silane in toluene at room temperature. The reaction is typically carried out for 6 hours, followed by purification using silica gel flash chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反应分析

Electrophilic Substitution Reactions

The benzofuran ring undergoes regioselective electrophilic attacks:

a. Halogenation

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/CHCl₃, 20-25°C, 2 hrs | 5-Bromo-6-methylbenzofuran-2-carboxylic acid | 78% | |

| Chlorination | Cl₂ gas/CHCl₃, RT, 15 min | 5-Chloro-2-chloromethyl derivative | 82% |

b. Friedel-Crafts Acylation

AlCl₃-catalyzed acylation with butyryl chloride (nitrobenzene, 24 hrs) introduces ketone groups at the 5-position, yielding 5-butyryl-6-methylbenzofuran-2-carboxylic acid (63% yield) .

Nucleophilic Reactions at the Carboxyl Group

The carboxylic acid moiety participates in characteristic transformations:

a. Esterification

Methanol/H₂SO₄ converts the acid to methyl 6-methylbenzofuran-2-carboxylate (95% yield), a precursor for further derivatization .

b. Amide Formation

Coupling with ethylenediamine (EDC/HOBt, DMF) produces biologically active amides showing IC₅₀ = 2.52 µM against MDA-MB-231 breast cancer cells .

Decarboxylation Reactions

Controlled pyrolysis (DMF/formic acid, 95-100°C, 4-8 hrs) removes CO₂ to generate 2-methylbenzofuran. Key parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes rate |

| Acid Catalyst | Formic acid (0.02 eq) | Prevents side reactions |

| Solvent Ratio | 1:3 (compound:DMF) | Ensures homogeneity |

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

Table 1: Carbonic Anhydrase Inhibition (Kᵢ, µM)

| Derivative | hCA II | hCA IX | hCA XII |

|---|---|---|---|

| Parent acid | 25.8 | 5.1 | 8.0 |

| 5-Br-substituted | 67.1 | 0.56 | 10.1 |

| ortho-Benzoate | 3.1 | 0.91 | 0.88 |

Notably, the ortho-benzoate analog shows 8.3-fold selectivity for hCA XII over hCA II, highlighting structure-activity relationships.

Redox Reactions

a. Reduction

LiAlH₄ reduces the carboxylic acid to 2-(hydroxymethyl)-6-methylbenzofuran (87% yield), though this reaction risks furan ring hydrogenation at >50°C .

b. Oxidation

KMnO₄/H₂SO₄ selectively oxidizes the methyl group to a carboxyl moiety, forming 6-carboxybenzofuran-2-carboxylic acid (52% yield) under reflux conditions .

科学研究应用

6-Methylbenzofuran-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 176.17 g/mol. It features a benzofuran structure, which consists of a fused benzene and furan ring, with a carboxylic acid functional group at the second position and a methyl group at the sixth position of the benzofuran moiety.

Scientific Research Applications

This compound and similar benzofurancarboxylic acids have potential applications in medicinal chemistry and biochemical research. Research indicates that this compound exhibits notable biological activities, with studies exploring its potential anti-inflammatory and analgesic properties. Its structural similarity to other bioactive compounds suggests potential interactions with various biological targets, although specific mechanisms of action require further investigation.

Interaction studies involving this compound focus on its biochemical interactions with proteins and enzymes. Preliminary studies suggest that it may modulate specific pathways related to inflammation and pain response. Further research is needed to elucidate these interactions fully, including binding affinities and mechanisms of action within biological systems.

This compound finds applications in academic research and industrial contexts. It is used as a building block in synthesizing complex organic molecules, a precursor in synthesizing various pharmaceutical compounds, and a reagent in chemical synthesis.

Several methods exist for synthesizing this compound, highlighting the versatility in synthesizing this compound for research purposes. These reactions are essential for modifying the compound for specific applications in research and industry.

作用机制

The mechanism of action of 6-Methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

相似化合物的比较

Benzofuran-2-carboxylic acid: Lacks the methyl group at the 6th position, resulting in different chemical properties and reactivity.

6-Methylbenzofuran: Lacks the carboxylic acid group, affecting its solubility and biological activity.

2-Methylbenzofuran-3-carboxylic acid: Has a different substitution pattern, leading to variations in its chemical behavior and applications.

Uniqueness: 6-Methylbenzofuran-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

生物活性

6-Methylbenzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has gained attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits its biological effects primarily through the following mechanisms:

- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histone proteins. This alteration in chromatin structure enhances gene expression related to cell cycle regulation and apoptosis, particularly in cancer cells.

- Antimicrobial Activity : It has been shown to inhibit microbial growth, suggesting potential applications in combating bacterial infections.

- Cell Signaling Modulation : The compound influences various cellular signaling pathways, affecting processes such as inflammation and oxidative stress response.

The biochemical properties of this compound include:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various chemical reactions and biological assays.

- Stability : It exhibits stability under physiological conditions, making it suitable for in vitro studies.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound has significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MDA-MB-231) with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | ~2.52 |

| Doxorubicin | MDA-MB-231 | ~1.43 |

| 9e (Benzofuran derivative) | MDA-MB-231 | ~2.52 |

2. Antibacterial Activity

This compound has demonstrated antibacterial properties against various strains. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 μg/mL |

| Escherichia coli | <10 μg/mL |

3. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Its analgesic properties are being explored for potential applications in pain management.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cells : A recent study demonstrated that treatment with this compound led to significant cell cycle arrest at the G2/M phase in MDA-MB-231 cells, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Research : Another study focused on the synthesis of benzofuran derivatives, including this compound, which exhibited potent activity against Mycobacterium tuberculosis, showcasing its relevance in infectious disease treatment .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-methylbenzofuran-2-carboxylic acid, and how can intermediates like methyl esters be utilized?

The synthesis often starts with benzofuran-2-carboxylic acid derivatives. For example, methyl 6-methylbenzofuran-2-carboxylate (CAS 82788-37-2) can serve as a key intermediate, which undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid . Alternative routes involve palladium-catalyzed C–H arylation to introduce substituents like methyl groups at specific positions . Reaction optimization (e.g., solvent choice, temperature) is critical for improving yields.

Q. How is this compound characterized structurally?

Characterization typically involves:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments. For example, methyl groups in the benzofuran scaffold show distinct singlet peaks in H NMR .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1700 cm) confirm functional groups .

Q. What safety precautions are recommended when handling this compound in the lab?

While specific toxicity data for this compound is limited, general precautions for carboxylic acids apply:

- Use PPE (gloves, lab coats, safety goggles).

- Work in a fume hood to avoid inhalation.

- Store in sealed containers under dry, cool conditions to prevent degradation .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectral data be resolved?

Discrepancies (e.g., unexpected C NMR shifts) may arise from tautomerism, impurities, or conformational flexibility. Strategies include:

- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations.

- X-ray crystallography for unambiguous structural determination.

- Computational modeling (DFT calculations) to predict spectra and compare with experimental data .

Q. What strategies optimize the regioselective introduction of methyl groups in benzofuran derivatives?

Regioselectivity is controlled by:

- Catalytic systems : Palladium catalysts with tailored ligands (e.g., phosphines) direct C–H activation to specific positions.

- Substrate design : Electron-donating/withdrawing groups pre-installed on the benzofuran scaffold influence reaction pathways.

- Reaction conditions : Temperature and solvent polarity can shift selectivity. For example, polar aprotic solvents like DMF favor certain intermediates .

Q. How can this compound be functionalized for drug discovery applications?

The carboxylic acid group enables derivatization via:

- Amide coupling : React with amines using EDC/HOBt to generate bioactive analogs (e.g., protease inhibitors).

- Esterification : Convert to methyl esters for improved cell permeability.

- Metal coordination : Act as a ligand in catalytic systems or metallodrugs. Recent studies highlight its use in synthesizing human dihydroorotate dehydrogenase (DHODH) inhibitors, demonstrating antiviral potential .

Q. What analytical methods are suitable for purity assessment during scale-up synthesis?

- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) quantifies impurities.

- Melting point analysis : Sharp melting ranges (e.g., 192–196°C for related benzofuran acids) indicate high purity.

- Elemental analysis : Validates C/H/O composition within 0.4% of theoretical values .

Q. Data Contradictions and Methodological Considerations

Q. Why might synthetic yields vary significantly across reported protocols?

Yield variability often stems from:

- Catalyst deactivation : Impurities in starting materials (e.g., residual moisture) can poison palladium catalysts.

- Side reactions : Competing pathways (e.g., over-oxidation) require careful control of reaction time and stoichiometry.

- Purification challenges : Column chromatography conditions (e.g., hexane/ethyl acetate gradients) must be optimized to isolate polar carboxylic acids .

Q. How do steric and electronic effects influence the reactivity of this compound?

- Steric effects : The methyl group at position 6 hinders electrophilic substitution at adjacent positions, directing reactions to less hindered sites.

- Electronic effects : Electron-donating methyl groups increase electron density in the benzofuran ring, enhancing reactivity toward electrophiles. These factors are critical in designing derivatives for specific biological targets .

属性

IUPAC Name |

6-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGSJLZWQHRTGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604263 | |

| Record name | 6-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50779-65-2 | |

| Record name | 6-Methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。